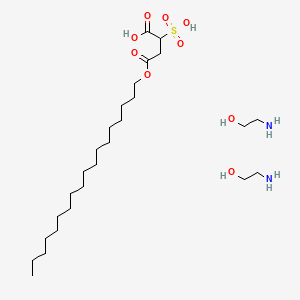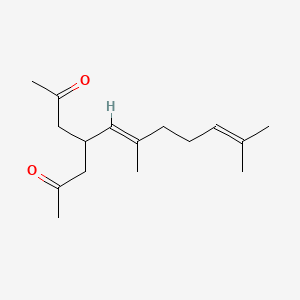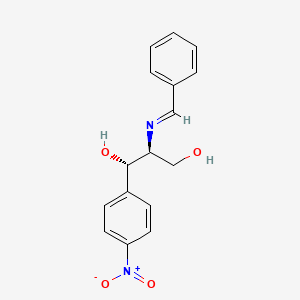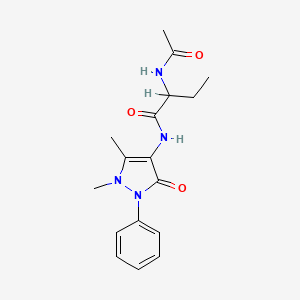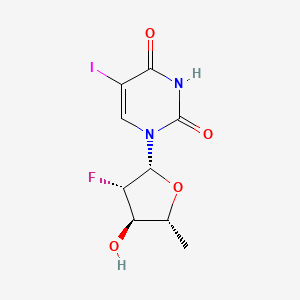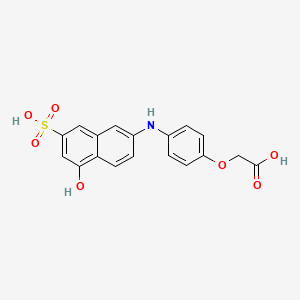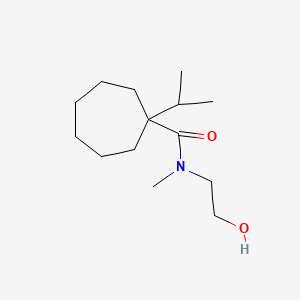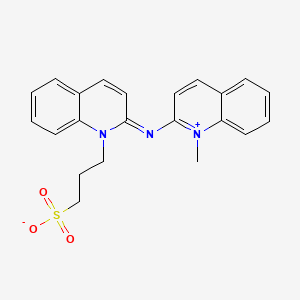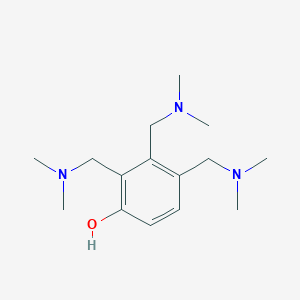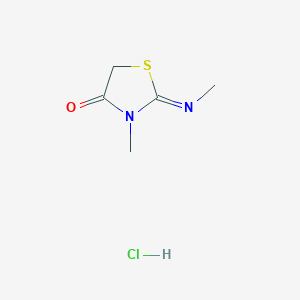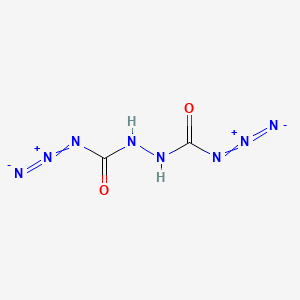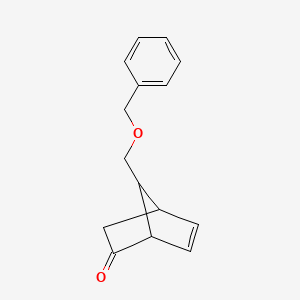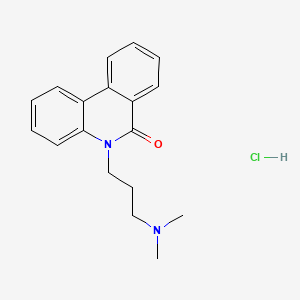
Fantridone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fantridone hydrochloride is a chemical compound with the molecular formula C18H23ClN2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fantridone hydrochloride can be synthesized through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired product
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Fantridone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
Fantridone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Fantridone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Fantridone hydrochloride can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share a similar core structure and have comparable chemical properties.
Dihydropyridines: These are closely related in terms of their synthetic routes and biological activities.
Piperidines: These compounds also exhibit similar therapeutic effects and are used in medicinal chemistry
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
22461-13-8 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
5-[3-(dimethylamino)propyl]phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21;/h3-6,8-11H,7,12-13H2,1-2H3;1H |
Clave InChI |
VRCYZPYOTBBJKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



